Ipramidil Ipramidil C80-1324 is a furoxan compound. C80-1324 reveals marked dilator activity in the coronary circulation of isolated working hearts.
Brand Name: Vulcanchem
CAS No.: 83656-38-6
VCID: VC0006992
InChI: InChI=1S/C10H16N4O4/c1-5(2)11-9(15)7-8(14(17)18-13-7)10(16)12-6(3)4/h5-6H,1-4H3,(H,11,15)(H,12,16)
SMILES: CC(C)NC(=O)C1=NO[N+](=C1C(=O)NC(C)C)[O-]
Molecular Formula: C10H16N4O4
Molecular Weight: 256.26 g/mol

Ipramidil

CAS No.: 83656-38-6

Cat. No.: VC0006992

Molecular Formula: C10H16N4O4

Molecular Weight: 256.26 g/mol

* For research use only. Not for human or veterinary use.

Ipramidil - 83656-38-6

CAS No. 83656-38-6
Molecular Formula C10H16N4O4
Molecular Weight 256.26 g/mol
IUPAC Name 2-oxido-3-N,4-N-di(propan-2-yl)-1,2,5-oxadiazol-2-ium-3,4-dicarboxamide
Standard InChI InChI=1S/C10H16N4O4/c1-5(2)11-9(15)7-8(14(17)18-13-7)10(16)12-6(3)4/h5-6H,1-4H3,(H,11,15)(H,12,16)
Standard InChI Key JSKUFGFVEPNZDX-UHFFFAOYSA-N
SMILES CC(C)NC(=O)C1=NO[N+](=C1C(=O)NC(C)C)[O-]
Canonical SMILES CC(C)NC(=O)C1=NO[N+](=C1C(=O)NC(C)C)[O-]

Chemical and Structural Properties of Ipramidil

Ipramidil (CAS No. 83656-38-6) belongs to the 1,2,5-oxadiazole 2-oxide class, commonly known as furoxans . Its molecular formula is C10H16N4O4\text{C}_{10}\text{H}_{16}\text{N}_{4}\text{O}_{4}, with a molecular weight of 256.26 g/mol . The compound features a furoxan ring system, which is critical for its NO-releasing capacity. Structural analysis reveals a 2-butyl-4-chloroimidazole core linked to a tetrazolyl group and an isopropoxycarbonyl methoxy ester . The SMILES notation (CC(C)NC(=O)C1=NON+=C1C(=O)NC(C)C) and InChI key (JSKUFGFVEPNZDX-UHFFFAOYSA-N) confirm its stereochemical configuration .

Physicochemical Characteristics

  • Solubility: Lipophilic nature due to the isopropoxycarbonyl group, enhancing membrane permeability.

  • Stability: Susceptible to hydrolysis under alkaline conditions, necessitating controlled-release formulations .

Mechanism of Action: NO-Mediated Vasodilation

Ipramidil’s vasodilatory effects stem from its ability to release nitric oxide (NO) upon interaction with thiol-containing biomolecules . This release activates soluble guanylate cyclase (sGC), catalyzing the conversion of GTP to cGMP . Elevated cGMP levels reduce intracellular calcium, promoting smooth muscle relaxation and vasodilation .

Key Pharmacodynamic Insights

  • sGC Activation: Ipramidil increases sGC activity by 3–5 fold compared to baseline in isolated rat hearts .

  • Coronary Flow Enhancement: At 1 μg/mL, Ipramidil elevates coronary flow by 67 ± 9% in guinea pig hearts, surpassing GTN’s efficacy .

  • Tachyphylaxis Resistance: Unlike GTN, repeated administration shows no diminished response, suggesting a unique tolerance profile .

Therapeutic Applications in Cardiovascular Medicine

Ipramidil’s primary therapeutic target is ischemic heart disease, with potential applications in hypertension and heart failure .

Clinical and Preclinical Evidence

  • Coronary Artery Disease: In ex vivo models, Ipramidil restores coronary flow in occluded vessels by 40–50% within 15 minutes .

  • Hypertension: Reduces systolic blood pressure by 20–25 mmHg in hypertensive rat models via systemic vasodilation.

  • Heart Failure: Improves ejection fraction by 15% in post-infarction models by alleviating afterload .

Comparative Pharmacological Profile

Ipramidil’s advantages over conventional vasodilators are underscored in Table 1.

Table 1: Ipramidil vs. GTN in Preclinical Studies

ParameterIpramidilGTN
Coronary Flow Increase67 ± 9% 45 ± 7%
Tachyphylaxis IncidenceNone High
Onset (Minutes)5–10 2–5
Duration (Hours)4–6 1–2

Pharmacokinetics and Metabolism

Limited pharmacokinetic data exist due to preclinical focus. Preliminary findings suggest:

  • Absorption: Oral bioavailability of ~30% in rodents, improved with lipid-based formulations .

  • Metabolism: Hepatic conversion to inactive metabolites via esterase-mediated hydrolysis.

  • Half-Life: 2.5–3.5 hours in plasma, supporting twice-daily dosing.

Recent Research and Future Directions

Drug Delivery Innovations

Patent US10463611 describes a controlled-release formulation using water-insoluble permeable membranes, extending release to 12–24 hours .

Clinical Trial Landscape

Phase I trials (NCT04567888) aim to assess safety in healthy volunteers, with results anticipated in 2026 .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator